molecular formula C10H9NS B8477542 8-Amino-1-naphthalenethiol

8-Amino-1-naphthalenethiol

Cat. No.: B8477542
M. Wt: 175.25 g/mol
InChI Key: WADVNNXCMDTMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-1-naphthalenethiol is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

8-aminonaphthalene-1-thiol

InChI

InChI=1S/C10H9NS/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H,11H2

InChI Key

WADVNNXCMDTMFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 3.0 g of lithium aluminum hydride in 150 mL of anhydrous ether was added dropwise a solution of 4.0 g of 1,8-naphthosultam in 15 mL of anhydrous tetrahydrofuran over a period of 45 minutes while maintaining a gentle reflux. After completion of the addition, the yellow mixture was refluxed for another hour. The mixture was cooled in an ice-bath and the excess of lithium aluminum hydride was destroyed by dropwise addition of 10 mL of water. The resulting mixture was acidified with 200 mL of 4N sulfuric acid and extracted with ether (3×100 mL). The ether extracts were washed with water (75 mL) and dried (magnesium sulfate). Removal of the solvent gave 2.7 g (79%) of 8-amino-1-naphthalenethiol, mp. 68°-70°. This compound is sensitive to air, and therefore was used immediately.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2.0 g of 1,8-naphthosultam in 7 mL of dimethoxyethane was added dropwise under gentle reflux a solution of 11.5 mL of sodium bis(2-methoxyethoxy)aluminum hydride in toluene (3.4 mol solution in toluene) over a period of 15 minutes, then stirred at reflux for 17 hours. The mixture was cooled in an ice-bath, 5 mL of water were added dropwise then the solution was neutralized with 4N sulfuric acid (pH~7) and extracted with ether (3×75 mL). The combined ether solutions were washed with water (75 mL) then dried (magnesium sulfate) and removal of the solvent gave 1.5 g of 8 -amino-1-napthalenethiol. The thiol was recrystallized from ether--petroleum ether to afford 1.3 g of 8-amino-1-naphthalenethiol, mp. 69°-72°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
3.4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

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